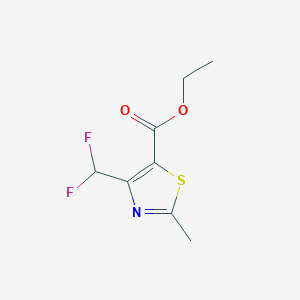
1-Methoxy-2-propanone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-propanone-d5, also known as deuterated methoxyacetone, is a deuterium-labeled compound. It is a derivative of 1-methoxy-2-propanone, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-propanone-d5 can be synthesized through the deuteration of 1-methoxy-2-propanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction typically occurs under basic conditions to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in the presence of a catalyst to achieve efficient deuteration.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-2-propanone-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-propanone-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a solvent and reagent in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the production of deuterated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-methoxy-2-propanone-d5 involves its interaction with molecular targets through its deuterium-labeled structure. The deuterium atoms provide unique spectroscopic properties, making it useful in nuclear magnetic resonance (NMR) studies. The compound can participate in various chemical reactions, providing insights into reaction mechanisms and pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-propanone-d5 can be compared with other similar compounds such as:
1-Methoxy-2-propanone: The non-deuterated version of the compound.
Methoxyacetone: Another similar compound with a different structure.
1-Methoxypropan-2-one: A structural isomer with similar properties.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing.
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and wide range of applications. Its deuterium labeling makes it particularly useful in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C4H8O2 |
|---|---|
Molekulargewicht |
93.14 g/mol |
IUPAC-Name |
1,1,1,3,3-pentadeuterio-3-methoxypropan-2-one |
InChI |
InChI=1S/C4H8O2/c1-4(5)3-6-2/h3H2,1-2H3/i1D3,3D2 |
InChI-Schlüssel |
CUZLJOLBIRPEFB-WNWXXORZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])OC |
Kanonische SMILES |
CC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


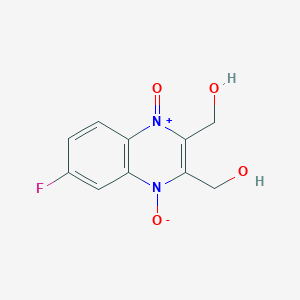
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)


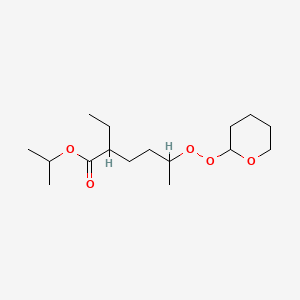

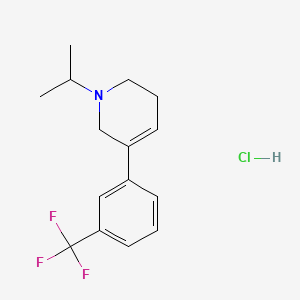
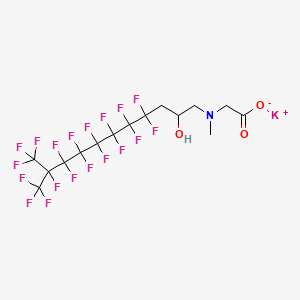
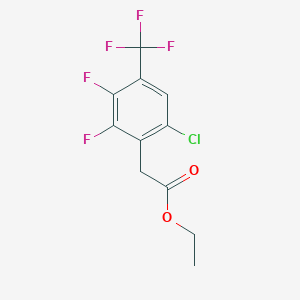
![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)


![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)
